(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate
CAS No.: 215178-46-4
Cat. No.: VC21195173
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215178-46-4 |
|---|---|
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m0/s1 |
| Standard InChI Key | MYMGENAMKAPEMT-IBGZPJMESA-N |
| Isomeric SMILES | CC(C)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Properties
Molecular Structure
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate consists of a D-valinol moiety protected with the Fmoc group at the nitrogen atom. The compound features a chiral center with the R-configuration at the alpha carbon atom. Its molecular formula is C₂₀H₂₃NO₃ .
The IUPAC name of this compound is 9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate, although it is commonly referred to as Fmoc-D-Val-ol in the scientific literature . The compound features several key functional groups, including a carbamate linkage, a primary alcohol, and the characteristic fluorene ring system of the Fmoc group.
Physical Properties
The physical properties of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate are important considerations for its handling, storage, and application in synthesis. The compound is typically available as a white to off-white crystalline powder . Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate
Chemical Properties
The chemical behavior of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate is largely determined by its functional groups. The Fmoc group is base-labile and can be cleaved under mild basic conditions, particularly with secondary amines like piperidine . This property is crucial for its application in Fmoc-based solid-phase peptide synthesis. The compound also contains a primary alcohol group that can be utilized for further chemical transformations.
Additional computed properties that describe the compound's behavior in various chemical environments include:
Table 2: Computed Chemical Properties of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate
| Property | Value | Reference |
|---|---|---|
| XLogP3-AA | 3.8 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 6 | |
| Exact Mass | 325.16779360 Da | |
| Topological Polar Surface Area | 58.56000 | |
| Complexity | 403 |
Synthesis Methods
Conventional Synthesis Approaches
The synthesis of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate typically involves the protection of the amino group of D-valinol with the Fmoc group. This is commonly achieved by reacting D-valinol with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in the presence of a suitable base .
Solid-Phase Methods
An alternative approach involves solid-phase techniques, which can be particularly valuable for analytical or small-scale preparative purposes. Research has demonstrated that 2-chlorotrityl chloride (2-CTC) resin can be employed as a temporary protective group for the carboxylic acid in the synthesis of related Fmoc-protected amino derivatives .
One notable study illustrated the attachment of N-Fmoc-L-valinol to yield resin-bound intermediates with efficiencies of 0.42-0.54 mmol g⁻¹, representing 78-100% of the theoretical chloride loading . This approach contrasts with the condensation of N-Fmoc-L-valinol with 2-chlorotrityl chloride polystyrene, which occurred with lower efficiency (0.46-0.51 mmol g⁻¹, 58-63%) .
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate is primarily utilized in peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amine function during peptide assembly . Its orthogonal stability to acid makes it compatible with other acid-labile protecting groups commonly used for amino acid side chains.
Production of Modified Peptides
The compound is valuable for producing modified peptides, particularly C-terminally modified peptides where the carboxylic acid is reduced to an alcohol. This can alter the properties of the resulting peptides, potentially enhancing their stability against carboxypeptidases and modifying their pharmacological profiles .
Synthesis of Bioactive Compounds
Beyond conventional peptide synthesis, (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate can serve as a building block for complex bioactive molecules. The primary alcohol functionality can be derivatized through various reactions, including oxidation, esterification, and sulfonylation, enabling the synthesis of diverse structural analogues .
Analytical Methods and Characterization
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural confirmation and purity assessment of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate. Both ¹H-NMR and ¹³C-NMR can provide valuable information about the compound's structure and stereochemistry .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly employed for the purification and analysis of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate. The presence of the fluorene group in the Fmoc moiety provides strong UV absorption, facilitating detection .
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight and structural identity of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate. The exact mass of this compound is 325.16779360 Da .
Comparative Analysis with Related Compounds
Comparison with the S-Isomer
The R-isomer of (9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate can be directly compared with its S-counterpart. Both compounds share identical molecular formulas and molecular weights but differ in their stereochemistry at the alpha carbon. The S-isomer is derived from L-valinol rather than D-valinol .
Table 4: Comparison Between R and S Isomers of (9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate
Related Fmoc-Protected Compounds
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate belongs to a broader family of Fmoc-protected amino derivatives. This includes standard Fmoc-protected amino acids used in peptide synthesis as well as specialized derivatives like Fmoc-protected amino alcohols and N-methylated amino acids .
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